![molecular formula C6H2ClF3N2O2 B222266 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 188781-17-1](/img/structure/B222266.png)
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Overview
Description
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid is a chemical compound used as a pharmaceutical intermediate . It is a pyrimidine derivative .
Synthesis Analysis
The synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular structure of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid is C6H2ClF3N2O2 .Chemical Reactions Analysis
The chloride in 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid is slightly soluble in water . It has a molecular weight of 226.54 . It has a refractive index of 1.447 and a density of 1.513 g/mL at 25 °C .Scientific Research Applications
Pharmaceutical Intermediates
This compound is utilized as an intermediate in pharmaceutical research. It’s involved in the synthesis of various drugs due to its reactive functional groups that can be modified to create diverse chemical structures .
Chromatography
Researchers use this compound to study the effects of chemical substitutions on the interfacial interactions of pyrimidines with immobilized-artificial-membrane (IAM) chromatographic stationary phases. This helps in understanding how drugs interact with biological membranes .
Agricultural Chemistry
In agriculture, this compound may serve as a precursor for synthesizing pesticides or herbicides. Its trifluoromethyl group is particularly significant in this field for creating compounds with desired biological activities .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes in the target’s function and subsequent cellular effects .
Biochemical Pathways
Pyrimidine derivatives can influence various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, factors such as pH, temperature, and presence of other molecules can affect a compound’s stability and its interaction with targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-11-1-2(4(13)14)3(12-5)6(8,9)10/h1H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIWNYOADJRNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445404 | |
Record name | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
CAS RN |
188781-17-1 | |
Record name | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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